1-(9-ethyl-9H-carbazol-3-yl)ethanone
CAS No.: 1484-04-4
Cat. No.: VC20939842
Molecular Formula: C16H15NO
Molecular Weight: 237.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1484-04-4 |
---|---|
Molecular Formula | C16H15NO |
Molecular Weight | 237.3 g/mol |
IUPAC Name | 1-(9-ethylcarbazol-3-yl)ethanone |
Standard InChI | InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-10-12(11(2)18)8-9-16(14)17/h4-10H,3H2,1-2H3 |
Standard InChI Key | AAMBQMDRFSEKOF-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 |
Canonical SMILES | CCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 |
Introduction
Physical and Chemical Properties
Basic Properties
1-(9-ethyl-9H-carbazol-3-yl)ethanone exhibits distinct physical and chemical properties that influence its behavior in various applications. The compound has a molecular formula of C16H15NO with a calculated molecular weight of 237.30 g/mol . The basic structural and identifiable properties of the compound are summarized in Table 1.
Spectroscopic Properties
The spectroscopic properties of 1-(9-ethyl-9H-carbazol-3-yl)ethanone are crucial for its characterization and purity determination. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals for the compound, with the acetyl group typically appearing as a singlet at approximately δ 2.7 ppm in 1H NMR (in CDCl3), while the carbazole aromatic protons resonate in the range of δ 7.3-8.8 ppm . These characteristic spectral features enable researchers to confirm the identity and structural integrity of the compound during synthesis and application development.
Synthesis and Preparation Methods
Synthetic Routes
Several synthetic approaches have been developed for the preparation of 1-(9-ethyl-9H-carbazol-3-yl)ethanone, with Friedel-Crafts acylation being one of the most common and efficient methods. This reaction typically involves the treatment of 9-ethylcarbazole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds through electrophilic aromatic substitution, with the acetyl group preferentially attaching at the 3-position of the carbazole ring due to electronic and steric factors.
Alternative synthetic routes include nucleophilic aromatic substitution reactions using suitable precursors. These methodologies typically require controlled reaction conditions to ensure regioselectivity and optimize yield of the desired product. The choice of synthetic pathway often depends on factors such as available starting materials, desired scale, and specific requirements for purity and yield.
Reaction Conditions and Optimization
The synthesis of 1-(9-ethyl-9H-carbazol-3-yl)ethanone requires careful control of reaction parameters to achieve optimal results. For the Friedel-Crafts acylation approach, reaction temperature typically ranges from 0°C to 20°C during the addition of reagents, followed by controlled warming to complete the reaction . The molar ratio of reactants and catalyst is critical, with excess Lewis acid (AlCl3) often employed to ensure complete reaction.
Purification of the crude product typically involves recrystallization from suitable solvents or column chromatography, with reported yields varying from 35% to 94% depending on the specific reaction conditions and purification methods employed . The optimization of these parameters represents an ongoing area of research to improve efficiency and sustainability of the synthetic process.
Applications in Materials Science
Organic Electronics
The unique structural features of 1-(9-ethyl-9H-carbazol-3-yl)ethanone make it particularly valuable in the field of organic electronics. The compound's extended π-conjugated system enables efficient charge transport, while the functional groups provide opportunities for further derivatization to tune electronic properties . These characteristics have led to its investigation as a building block in the development of organic light-emitting diodes (OLEDs) and related optoelectronic devices.
The compound's ability to absorb and emit light at specific wavelengths contributes to its utility in light-emitting applications. Furthermore, the presence of the acetyl group provides a reactive handle for additional functionalization, enabling the creation of more complex molecular architectures with enhanced performance characteristics for specific electronic applications.
Fluorescence-Based Materials
The carbazole core of 1-(9-ethyl-9H-carbazol-3-yl)ethanone exhibits inherent fluorescence properties that can be exploited in various applications. The compound's ability to function as a fluorescent probe makes it valuable for imaging and diagnostic purposes in biological research . Additionally, its photophysical properties can be harnessed in the development of sensors and other detection systems that rely on fluorescence-based signal transduction.
Comparison with Related Compounds
Structural Analogues
Understanding the relationship between 1-(9-ethyl-9H-carbazol-3-yl)ethanone and structurally similar compounds provides valuable insights into structure-activity relationships and guides the development of derivatives with enhanced properties for specific applications. Table 2 presents a comparison of 1-(9-ethyl-9H-carbazol-3-yl)ethanone with selected structural analogues.
Structure-Activity Relationships
The comparison of 1-(9-ethyl-9H-carbazol-3-yl)ethanone with its structural analogues reveals important structure-activity relationships that influence the compounds' properties and applications. The presence and position of functional groups significantly affect physical properties, reactivity patterns, and biological activities.
For instance, the ethyl substituent at the 9-position of 1-(9-ethyl-9H-carbazol-3-yl)ethanone enhances its lipophilicity and influences its crystallinity compared to analogues with different substituents at this position . Similarly, the acetyl group at the 3-position introduces carbonyl functionality that serves as a reactive site for further transformations, distinguishing it from analogues lacking this group or having different substituents at this position.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume